4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)-
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Overview
Description
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- typically involves the reaction of 2-thioxo-4-imidazolidinone with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various acyl derivatives depending on the substituent used.
Scientific Research Applications
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth. The pathways involved include the disruption of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4-imidazolidinone: Shares the thioxo group but lacks the trifluoroacetyl group.
2-Thiohydantoin: Similar structure but with different substituents.
Glycine thiohydantoin: Another related compound with distinct biological activities.
Uniqueness
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
CAS No. |
671-99-8 |
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Molecular Formula |
C5H3F3N2O2S |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-sulfanylidene-1-(2,2,2-trifluoroacetyl)imidazolidin-4-one |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)3(12)10-1-2(11)9-4(10)13/h1H2,(H,9,11,13) |
InChI Key |
UWGGDNKXFMDKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N1C(=O)C(F)(F)F |
Origin of Product |
United States |
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